![molecular formula C11H10Cl2N2 B2499543 4,7-Dichloro-2-propylquinazoline CAS No. 1245046-91-6](/img/structure/B2499543.png)
4,7-Dichloro-2-propylquinazoline
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Description
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . A variety of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . An industrial preparation method of 4,7-dichloroquinoline involves hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using 10% sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-2-propylquinazoline can be analyzed using various techniques such as MolView , which allows for the conversion of the molecule into a 3D model. Computational chemistry methods using quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches have been rapidly developed .Chemical Reactions Analysis
Quinazoline derivatives have been known to undergo various chemical reactions. The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichloro-2-propylquinazoline include its molecular formula (C11H10Cl2N2), molecular weight (241.12), and its usage for research purposes. More detailed properties such as melting point, boiling point, and solubility would require specific experimental data or resources like Material Safety Data Sheets (MSDS).Safety and Hazards
properties
IUPAC Name |
4,7-dichloro-2-propylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-3-10-14-9-6-7(12)4-5-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUFUXAAJQJIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-propylquinazoline |
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